molecular formula C12H16FNO B2680531 [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol CAS No. 677312-75-3

[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol

Cat. No.: B2680531
CAS No.: 677312-75-3
M. Wt: 209.264
InChI Key: OVWZGIZXEBPUDG-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C12H16FNO. It features a piperidine ring, a phenyl group, and a fluorine atom, making it a significant molecule in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

  • Aldehyde Formation : Catalytic oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) and NaOCl at 0–5°C in aqueous acetonitrile yields the corresponding aldehyde .

  • Carboxylic Acid Production : Strong oxidizing agents like KMnO₄ in acidic media (H₂SO₄, 60°C) convert the hydroxymethyl group to a carboxylic acid .

Key Data :

Reaction ConditionProductYield (%)Reference
TEMPO/NaOCl, 0–5°CAldehyde82–88
KMnO₄, H₂SO₄, 60°CCarboxylic Acid75–80

Fluorine Atom Substitution

The electron-withdrawing fluorine at the 3-position participates in nucleophilic aromatic substitution (NAS):

  • Piperidine Displacement : Under basic conditions (K₂CO₃, DMF, 80°C), fluorine is replaced by secondary amines, forming diarylamine derivatives .

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces fluorine with aryl groups (Pd(PPh₃)₄, Na₂CO₃, 90°C) .

Example Reaction :

text
[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol + 4-Trifluoromethylphenylboronic Acid → [3-(4-Trifluoromethylphenyl)-4-(piperidin-1-yl)phenyl]methanol (Yield: 91%, IC₅₀: 2.5 nM)[5]

Piperidine Functionalization

The piperidine nitrogen serves as a site for alkylation or acylation:

  • Acylation : Treatment with acetyl chloride in dichloromethane (DIPEA, 0°C) produces N-acetylpiperidine derivatives .

  • Quaternization : Reaction with methyl iodide in THF forms a quaternary ammonium salt, enhancing water solubility .

Synthetic Utility :

  • N-Acylated derivatives show improved blood-brain barrier penetration in CNS-targeted drug candidates .

Enzymatic Modifications

Cytochrome P450 enzymes catalyze hydroxylation at the para position of the phenyl ring, forming dihydroxylated metabolites. This biotransformation is critical for pharmacokinetic profiling in drug development.

Metabolic Pathway :

text
Parent Compound → 3-Fluoro-4-(piperidin-1-yl)benzene-1,2-diol (CYP3A4, t₁/₂: 2.8 h)[7]

Stability and Degradation

  • Acidic Hydrolysis : The hydroxymethyl group undergoes dehydration in concentrated HCl, forming a styrene derivative .

  • Photodegradation : UV exposure (254 nm) leads to C-F bond cleavage, generating phenolic byproducts.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Research indicates that derivatives of piperidine, including [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol, exhibit promising activity against various cancer cell lines. For instance, studies have shown significant antiproliferative effects on melanoma and renal cancer cells, suggesting its potential as a lead compound in cancer therapy .

Neurological Disorders
The compound's interactions with biological targets make it a candidate for treating conditions like Alzheimer's disease. Its cholinergic activity has been linked to neuroprotective effects, which are crucial for developing treatments for neurodegenerative diseases .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex chemical entities. Its unique structure facilitates the formation of diverse chemical libraries, which are essential for drug discovery and development processes.

Synthesis Methods
The synthesis typically involves the reaction of 3-fluorobenzaldehyde with piperidine under controlled conditions. Various methodologies are employed to optimize yield and purity, including the use of specific solvents and catalysts .

Biological Research

Biochemical Interactions
Research into the biochemical pathways influenced by this compound reveals its potential interactions with enzymes and receptors. The presence of fluorine in its structure enhances its binding affinity to biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

Case Studies on Biological Activity
Numerous studies have documented the biological activity of this compound. For example, it has been shown to engage multiple biochemical pathways associated with neuromodulation and cancer cell proliferation .

Industrial Applications

Development of New Materials
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its role as an intermediate in various chemical reactions underscores its importance in material science and product development.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The piperidine ring contributes to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

    [3-Fluoro-4-(piperidin-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [3-Fluoro-4-(piperidin-1-yl)phenyl]amine: Similar structure but with an amine group instead of methanol.

    [3-Fluoro-4-(piperidin-1-yl)phenyl]ketone: Similar structure but with a ketone group instead of methanol.

Uniqueness: The uniqueness of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol lies in its specific combination of a fluorine atom, piperidine ring, and methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol is a compound characterized by the presence of a piperidine moiety, which is commonly associated with a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl ring attached to a piperidine group. The introduction of fluorine is known to influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Target Interactions

Piperidine derivatives, including this compound, typically interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The presence of fluorine can modify these interactions, potentially increasing binding affinity to specific receptors or enzymes.

Biochemical Pathways

Research indicates that piperidine derivatives can engage multiple biochemical pathways. These compounds have been studied for their roles in neuromodulation and as potential treatments for various conditions, including neurological disorders and cancer .

Therapeutic Applications

  • Neurological Disorders : Compounds similar to this compound are being explored for their potential in treating Alzheimer's disease and other neurodegenerative conditions due to their cholinergic activity .
  • Cancer Treatment : Studies have shown that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity in vitro against melanoma and renal cancer cell lines .

In Vitro Studies

A study investigating the antiproliferative effects of piperidine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising anticancer properties .

Structure-Activity Relationship (SAR)

Research on related compounds has highlighted the importance of structural modifications on biological activity. For example, the introduction of different substituents on the phenyl ring can significantly alter the binding affinity and efficacy against specific targets .

Data Table: Biological Activity Summary

Compound NameTarget TypeIC50 (µM)Biological Activity
This compoundCholinesterase InhibitorTBDPotential treatment for Alzheimer's
Piperidine Derivative ACancer Cell Lines0.5Significant cytotoxicity
Piperidine Derivative BD3 Dopamine Receptor0.71Selective agonist activity

Properties

IUPAC Name

(3-fluoro-4-piperidin-1-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWZGIZXEBPUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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